Deoxyflindissone
Overview
Description
Deoxyflindissone is a triterpenoid compound . It is isolated from natural Cornus walteri . Deoxyflindissone has significant cytotoxic activity . The molecular weight of Deoxyflindissone is 438.69 and its formula is C30H46O2 .
Molecular Structure Analysis
The molecular structure of Deoxyflindissone is classified under Terpenoids Triterpenes . The SMILES representation of its structure isC[C@@]12C3=CCC@(C(CC4)=O)C)[C@@]4(C)[C@@]3([H])CC[C@]1(C@@CC@@H/C=C(C)\\C)([H])CC2)C
.
Scientific Research Applications
Cytotoxic Activity : Deoxyflindissone, isolated from the stems and stem bark of Cornus walteri, has shown significant cytotoxic activity against several cell lines, including A549, SK-OV-3, SK-MEL-2, and XF498 (Ki Hyun Kim et al., 2011).
Biomedical Applications : Another paper discusses the design of oligo(deoxy)nucleotide ligands for biomedical applications, illustrating the broad potential of deoxy-based compounds in various scientific and therapeutic contexts (Malte Rosenthal et al., 2019).
Hydrocarbon Biofuel Production : Research on the deoxygenation of biobased feedstocks for the production of hydrocarbon fuels also highlights the role of deoxy compounds in sustainable energy research (Dan Li et al., 2015).
Molecular Imaging : The development of 2-deoxy-2-[18F]fluorosorbitol (18F-FDS) for lesion detection in the brain area, as an alternative to traditional tracers, signifies the importance of deoxy compounds in molecular imaging and diagnostics (Zibo Li et al., 2008).
Chemotherapy Monitoring : A study on the use of 3′-deoxy-3′-[18F]fluorothymidine ([18F]FLT) for monitoring the early effects of anticancer chemotherapy further underscores the significance of deoxy derivatives in medical research (H. Dittmann et al., 2002).
properties
IUPAC Name |
(5R,9R,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(3S,5R)-5-(2-methylprop-1-enyl)oxolan-3-yl]-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O2/c1-19(2)16-21-17-20(18-32-21)22-10-14-30(7)24-8-9-25-27(3,4)26(31)12-13-28(25,5)23(24)11-15-29(22,30)6/h8,16,20-23,25H,9-15,17-18H2,1-7H3/t20-,21+,22+,23+,25+,28-,29+,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGHSYJXJAHWPX-LLUYJYKPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1CC(CO1)C2CCC3(C2(CCC4C3=CCC5C4(CCC(=O)C5(C)C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C[C@H]1C[C@H](CO1)[C@@H]2CC[C@]3([C@]2(CC[C@H]4C3=CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Deoxyflindissone |
Citations
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